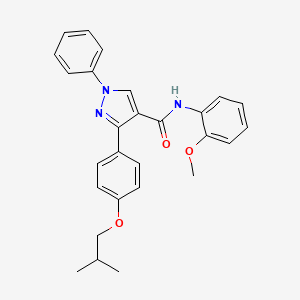![molecular formula C16H24N2O4S B4756838 N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide
Übersicht
Beschreibung
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide, also known as Methylphenidate, is a widely used psychostimulant drug that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug is known to improve cognitive function, increase alertness and concentration, and reduce impulsivity and hyperactivity in individuals with ADHD.
Wirkmechanismus
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and mood. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate blocks the reuptake of these neurotransmitters, which increases their availability in the brain and enhances their effects.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has been shown to increase heart rate, blood pressure, and respiration rate. The drug also increases the release of glucose from the liver, which can lead to hyperglycemia. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness, concentration, and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has several advantages for use in lab experiments. The drug is widely available and relatively inexpensive. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has also been extensively studied for its effects on cognitive function and behavior, making it a useful tool for researchers. However, there are also limitations to the use of N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate in lab experiments. The drug can have significant side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of results. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate can also be addictive, which can be a concern for researchers who are studying drug abuse and addiction.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate. One area of interest is the potential use of the drug in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of interest is the potential use of N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate in combination with other drugs, such as antipsychotics or antidepressants, to enhance their effects. Additionally, there is a need for more research on the long-term effects of N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate use, particularly in children and adolescents who are prescribed the drug for ADHD.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Studies have shown that the drug is effective in improving cognitive function, increasing attention and concentration, and reducing impulsivity and hyperactivity in individuals with ADHD. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has also been studied for its potential use in the treatment of other psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-(4-morpholin-4-yl-4-oxobutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-14-5-7-15(8-6-14)18(23(2,20)21)9-3-4-16(19)17-10-12-22-13-11-17/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQYARHNGIWZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)N2CCOCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[4-(morpholin-4-yl)-4-oxobutyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4756766.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-methylbenzamide](/img/structure/B4756774.png)
![[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)
![4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid](/img/structure/B4756794.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4756800.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4756809.png)
![N-[(allylamino)carbonothioyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4756814.png)
![2-(4-morpholinyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4756833.png)
![2-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4756844.png)
![4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756851.png)